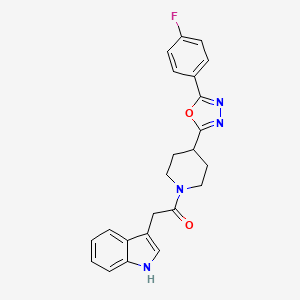

1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the 1,3,4-oxadiazole ring, followed by the introduction of the piperidine and indole moieties. Common reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a complex structure that includes a piperidine ring, an indole moiety, and an oxadiazole unit. The presence of the fluorophenyl group enhances its pharmacological properties due to the electron-withdrawing nature of fluorine, which can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of oxadiazole derivatives, including those similar to 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone. Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study demonstrated that derivatives of 1,3,4-oxadiazoles showed potent activity against breast cancer cell lines (MCF-7). The most effective compounds in this series exhibited higher thymidine phosphorylase inhibition compared to standard treatments like Adriamycin .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Indole derivatives are known for their ability to modulate inflammatory pathways. Research has shown that similar compounds can reduce inflammation markers significantly, making them candidates for developing new anti-inflammatory drugs.

Case Study:

A related indole derivative demonstrated substantial anti-inflammatory activity in preclinical models, suggesting that compounds with similar structures may also exhibit these properties .

Neuropharmacological Applications

The piperidine portion of the compound may contribute to neuropharmacological activities. Compounds with piperidine structures have been explored for their effects on neurotransmitter systems and their potential as anxiolytic or antidepressant agents.

Case Study:

Research on piperidine derivatives has indicated their effectiveness in modulating serotonin receptors, which are crucial in treating mood disorders .

Toxicological Profile

While exploring the applications of this compound, it is essential to consider its safety profile. Preliminary studies on related oxadiazole derivatives have indicated manageable toxicity levels at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish a safe therapeutic index.

Mécanisme D'action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

- 1-(4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

Uniqueness

1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs.

Activité Biologique

The compound 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a hybrid molecule that incorporates a piperidine ring and an oxadiazole moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The molecular formula of the compound is C16H16FN3O with a molecular weight of approximately 299.32 g/mol. The structure features a piperidine ring linked to a 1,3,4-oxadiazole and an indole group, which are known to enhance bioactivity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The incorporation of the oxadiazole moiety into the compound has been shown to enhance cytotoxicity against various cancer cell lines. For instance:

- Mechanism of Action : The oxadiazole scaffold interacts selectively with nucleic acids and enzymes implicated in cancer cell proliferation. It has been reported to inhibit key enzymes such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase , which are critical for tumor growth and survival .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Example A | 5.12 | Thymidylate Synthase |

| Example B | 3.45 | HDAC |

| Example C | 2.67 | Telomerase |

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various bacterial strains. For example:

- Activity Against MRSA : In vitro studies have reported that derivatives of similar structures exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values in the low micromolar range .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| S. aureus | 8.0 |

| E. coli | 16.0 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

- Acetylcholinesterase (AChE) Inhibition : Some studies have indicated that compounds containing the piperidine structure can act as effective AChE inhibitors, potentially useful for treating neurodegenerative diseases .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Study on Anticancer Properties : A recent publication detailed the synthesis of several oxadiazole derivatives and their evaluation against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that modifications to the oxadiazole structure significantly improved anticancer activity .

- Antibacterial Evaluation : Another study focused on evaluating a series of piperidine derivatives for their antibacterial properties against gram-positive and gram-negative bacteria, revealing promising results that warrant further investigation .

Propriétés

IUPAC Name |

1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2/c24-18-7-5-15(6-8-18)22-26-27-23(30-22)16-9-11-28(12-10-16)21(29)13-17-14-25-20-4-2-1-3-19(17)20/h1-8,14,16,25H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEUJQPJJIIFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.